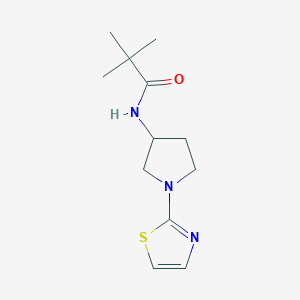

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

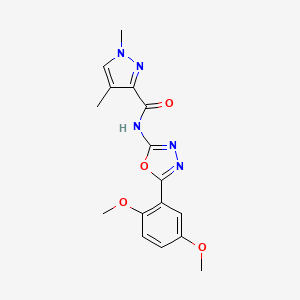

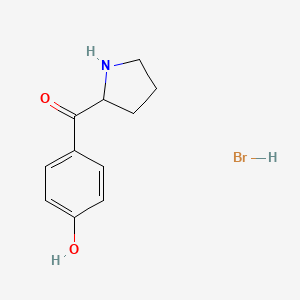

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pivalamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

A series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity . The synthetic approach involves condensation of 5-acetylthiazole with 2-formyl thiophene followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide under different conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation and heterocyclization . The compound was synthesized by reacting 5-acetylthiazole with 2-formyl thiophene to produce a chalcone, which was then subjected to heterocyclization with hydrazine and thiosemicarbazide under different conditions .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Cystic Fibrosis Therapy

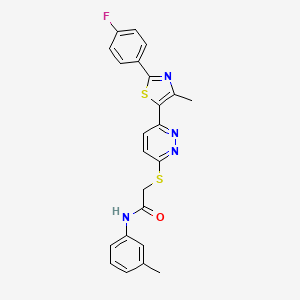

One notable application involves the correction of defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Research by Yu et al. (2008) found that specific compounds, including analogs related to the chemical structure of interest, significantly impact the activity of bithiazole correctors. These compounds have shown promise in improving the treatment of cystic fibrosis by enhancing the functionality of the CFTR protein, with specific analogs demonstrating potent corrector activity based on their molecular conformation and the placement of heteroatoms within the bithiazole core (Yu et al., 2008).

Chemical Synthesis and Hydrolysis

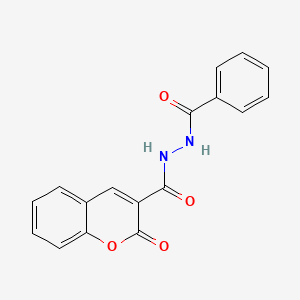

In the realm of organic synthesis, Bavetsias et al. (2004) introduced a straightforward methodology for the hydrolysis of pivalamide (trimethylacetamide, pivaloylamino) derivatives using Fe(NO3)3 in MeOH. This process allows for the conversion of the pivalamido group into the corresponding amine, showcasing the versatility of pivalamide derivatives in chemical synthesis (Bavetsias, Henderson, & McDonald, 2004).

Metabolic Pathway Identification

Another area of research explored the metabolic pathways and metabolites of KRO-105714, a 2,4,5-trisubstituted 1,3-thiazole derivative with anti–atopic dermatitis activity. Song et al. (2014) identified the metabolic products of this compound in human liver microsomes, contributing to the understanding of its pharmacokinetics and the role of CYP3A4 in its metabolism (Song et al., 2014).

Antimycobacterial Activity

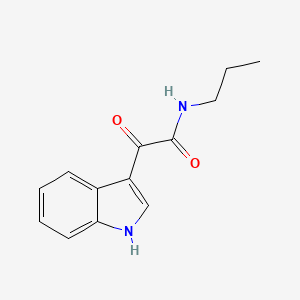

Research on hybrid compounds incorporating the pyrrolidine, pyrrolizine, and pyrrolothiazole structures has demonstrated significant antimycobacterial activity. Rajesh et al. (2011) synthesized spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrids, showing potent in vitro activity against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents against tuberculosis (Rajesh et al., 2011).

Anticonvulsant Agents

The synthesis and evaluation of thiazole-based pyrrolidinones and isoindolinediones for anticonvulsant activity have also been reported. Ghabbour et al. (2015) synthesized a series of derivatives and evaluated them for anticonvulsant activity, identifying compounds with significant efficacy. This research contributes to the development of new therapeutic agents for epilepsy and other seizure disorders (Ghabbour et al., 2015).

Mechanism of Action

Target of Action

Thiazole-based compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole-based compounds have been found to inhibit ATPase activity .

Biochemical Pathways

Thiazole-based compounds have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole-based compounds have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Properties

IUPAC Name |

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-12(2,3)10(16)14-9-4-6-15(8-9)11-13-5-7-17-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRMVEUCHMUILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2808283.png)

![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2808286.png)

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)